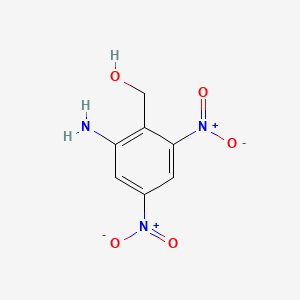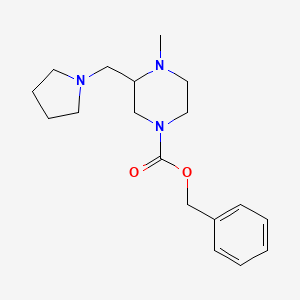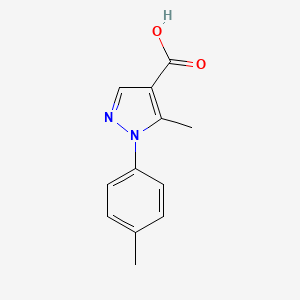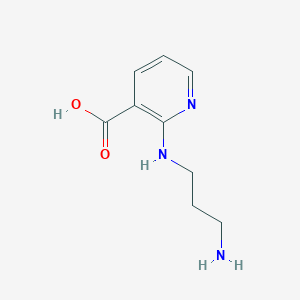![molecular formula C20H14Cl2N2O3 B1621491 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide CAS No. 6029-25-0](/img/new.no-structure.jpg)
2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms and a hydroxybenzamido group attached to a benzamide core. Its molecular formula is C14H10Cl2N2O2, and it is often studied for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-amino-2-hydroxybenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxybenzamido group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity. Additionally, the chlorine atoms may contribute to the compound’s overall hydrophobic interactions with the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
- 2,4-Dichloro-N-(2-hydroxyphenyl)benzamide
- 2,4-Dichloro-N-(4-hydroxyphenyl)benzamide
Uniqueness
2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is unique due to the presence of both the hydroxybenzamido group and the dichlorobenzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6029-25-0 |
|---|---|
Formule moléculaire |
C20H14Cl2N2O3 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-[(2-hydroxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-12-5-10-15(17(22)11-12)19(26)23-13-6-8-14(9-7-13)24-20(27)16-3-1-2-4-18(16)25/h1-11,25H,(H,23,26)(H,24,27) |
Clé InChI |
ZSTMBJFTOQPVFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


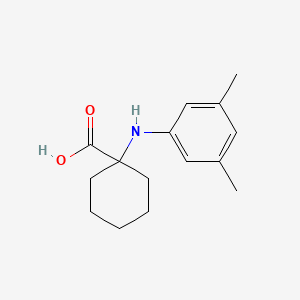

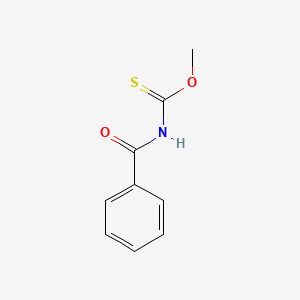
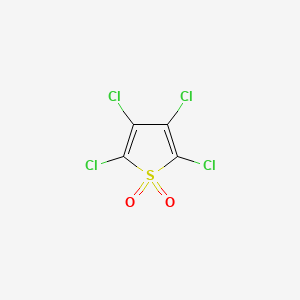
![6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester](/img/structure/B1621418.png)
